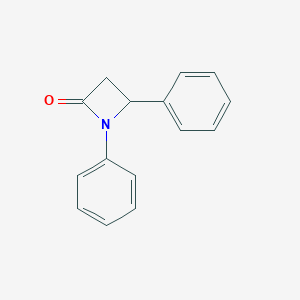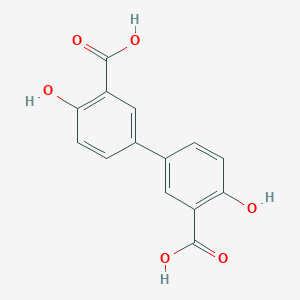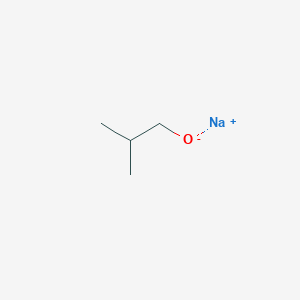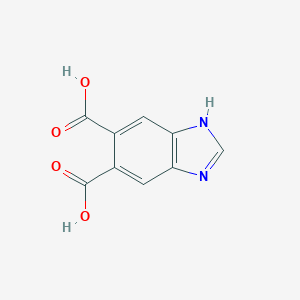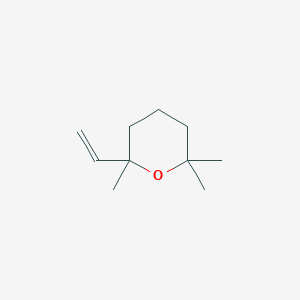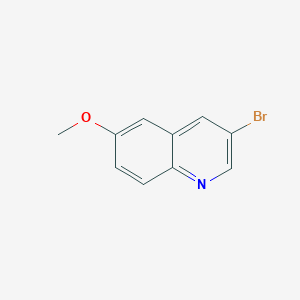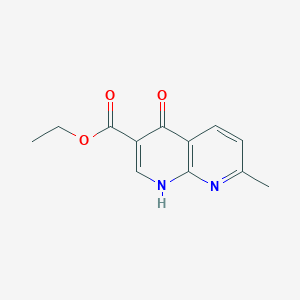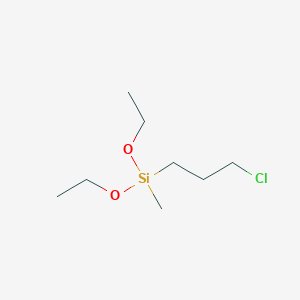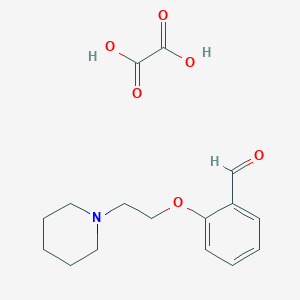
2-(2-(Pipéridin-1-yl)éthoxy)benzaldéhyde oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a chemical compound that belongs to the class of piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its antihistaminic and anti-acetylcholinesterase activities, which could have therapeutic implications.
Industry: Utilized in the development of antibacterial agents and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate typically involves the reaction of piperidine with 2-(2-bromoethoxy)benzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-(Piperidin-1-yl)ethoxy)benzoic acid.
Reduction: Formation of 2-(2-(Piperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Mécanisme D'action
The mechanism of action of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate involves its interaction with specific molecular targets and pathways. For instance, its antihistaminic activity is attributed to its ability to block histamine receptors, thereby preventing histamine-induced responses. Its anti-acetylcholinesterase activity is due to its inhibition of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-1-yl)benzaldehyde
- 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde
Uniqueness
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is unique due to its specific structural features, such as the presence of both the piperidine and ethoxy groups attached to the benzaldehyde moiety. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Propriétés
IUPAC Name |
oxalic acid;2-(2-piperidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.C2H2O4/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7,12H,1,4-5,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEOGZMECOVNKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387955 |
Source


|
| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14573-94-5 |
Source


|
| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
